3-(Aminomethyl)-1-benzofuran-2-carboxamide 3-(Aminomethyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1240528-73-7
VCID: VC5716232
InChI: InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

3-(Aminomethyl)-1-benzofuran-2-carboxamide

CAS No.: 1240528-73-7

Cat. No.: VC5716232

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-1-benzofuran-2-carboxamide - 1240528-73-7

Specification

CAS No. 1240528-73-7
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name 3-(aminomethyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C10H10N2O2/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-4H,5,11H2,(H2,12,13)
Standard InChI Key XCLVOKQBAZMTIN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)N)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Aminomethyl)-1-benzofuran-2-carboxamide (C11_{11}H12_{12}N2_2O2_2) features a benzofuran core—a benzene ring fused to a furan oxygen heterocycle—with an aminomethyl (-CH2_2NH2_2) group at position 3 and a carboxamide (-CONH2_2) at position 2 (Figure 1). The planar benzofuran system enables π-π stacking interactions with aromatic residues in biological targets, while the polar carboxamide and aminomethyl groups facilitate hydrogen bonding, enhancing solubility and target affinity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_2O2_2
Molecular Weight204.22 g/mol
CAS NumberNot assigned
SolubilityModerate in polar solvents

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a two-step reaction starting from benzofuran-2-carboxylic acid. In the first step, the carboxylic acid reacts with thionyl chloride (SOCl2_2) to form benzofuran-2-carbonyl chloride, which is subsequently treated with methylamine to yield the carboxamide. The aminomethyl group is introduced via Mannich reaction, where formaldehyde and methylamine condense with the benzofuran intermediate under acidic catalysis (e.g., HCl). Industrial-scale production employs continuous-flow reactors to enhance yield (∼75%) and purity (>95%).

Table 2: Synthesis Conditions

StepReagentsTemperatureCatalystYield
1SOCl2_2, methylamine60°CNone85%
2Formaldehyde, HCl80°CHCl75%

Biological Activities and Mechanisms

Antimicrobial Properties

While direct data on 3-(aminomethyl)-1-benzofuran-2-carboxamide’s antimicrobial activity remains limited, structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The aminomethyl group is hypothesized to disrupt microbial cell membranes via electrostatic interactions with phospholipid head groups, while the benzofuran core inhibits DNA gyrase.

Cholinesterase Inhibition

Recent studies on 3-aminobenzofuran derivatives, such as compound 5f (2-fluorobenzyl-substituted analog), reveal potent dual inhibition of AChE and butyrylcholinesterase (BuChE), with IC50_{50} values of 0.89 µM and 1.12 µM, respectively . Kinetic analyses indicate mixed-type inhibition, where the benzofuran core binds the peripheral anionic site (PAS) of AChE, and the aminomethyl group interacts with the catalytic active site (CAS) . This dual binding mitigates β-amyloid (Aβ) aggregation, a hallmark of Alzheimer’s pathology .

Table 3: Biological Activity of Analogues

CompoundAChE IC50_{50} (µM)BuChE IC50_{50} (µM)Aβ Aggregation Inhibition (%)
5f0.891.1262.4

Therapeutic Applications

Neurodegenerative Diseases

The compound’s ability to inhibit Aβ aggregation and cholinesterases positions it as a multifunctional Alzheimer’s therapeutic . In PC12 neuronal cells, derivative 5f reduced Aβ-induced cytotoxicity by 40% at 10 µM, comparable to donepezil . Structural modifications, such as fluorination at the benzyl position, enhance blood-brain barrier permeability, a critical factor for central nervous system drugs .

Antimicrobial Agents

Preliminary in vitro studies suggest that halogenated derivatives exhibit enhanced antibacterial potency. For instance, bromination at position 3 increases activity against methicillin-resistant S. aureus (MRSA) by disrupting cell wall synthesis .

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF3_3) may enhance AChE binding affinity.

  • Clinical Translation: Preclinical pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability.

  • Broad-Spectrum Activity: Exploring synergistic effects with existing antibiotics could address multidrug-resistant pathogens.

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